5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro substituent at the 5-position, an ethoxypropyl group at the 1-position, and a formyl group at the 2-position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 5-chloro-1H-benzo[d]imidazole with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to formylation using Vilsmeier-Haack reaction conditions, which involves the use of DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The chloro and formyl groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the ethoxypropyl group but shares similar reactivity.
1-(3-Ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the chloro substituent but has similar applications.
5-Chloro-1H-benzo[d]imidazole: A simpler structure without the formyl and ethoxypropyl groups.
Uniqueness
5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-1-(3-ethoxypropyl)benzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-2-18-7-3-6-16-12-5-4-10(14)8-11(12)15-13(16)9-17/h4-5,8-9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQHMHMJAPPSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C=C2)Cl)N=C1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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